molecular formula C17H10ClF3N2O2 B14773244 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid

Cat. No.: B14773244
M. Wt: 366.7 g/mol
InChI Key: CBPTZQXBTXUKSD-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid (CAS 1164457-90-2) is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, fused to an indole moiety with an acrylic acid substituent. Its molecular formula is C₁₇H₁₀ClF₃N₂O₂, with a molecular weight of 366.73 g/mol . Predicted properties include moderate hydrophobicity due to the trifluoromethyl group and acidity from the carboxylic acid functionality.

Properties

IUPAC Name

3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPTZQXBTXUKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

The pyridine scaffold is typically synthesized via halogenation and trifluoromethylation. A patented method (CN106349159A) involves:

  • Halogenation : 2,3-Dichloro-5-trifluoromethylpyridine reacts with 4-dimethylaminopyridine (activator) in acetone under reflux to form an organic salt.
  • Cyanation : The salt undergoes nucleophilic substitution with potassium cyanide in dichloromethane/water, yielding 3-chloro-2-cyano-5-trifluoromethylpyridine (88% yield).

Key Conditions :

Step Solvent Activator Temperature Yield
1 Acetone DMAP Reflux 89%
2 CH₂Cl₂ KCN 80°C 88%

Indole Ring Functionalization

The indole moiety is introduced via Suzuki-Miyaura coupling or Fischer indolization. A phase-switch purification approach (RSC Adv. 2020) demonstrates:

  • Coupling : 3-Bromoindole reacts with the pyridine intermediate using Pd(PPh₃)₄ in DMSO/K₂CO₃ at 120°C (78% yield).
  • Acrylic Acid Attachment : Subsequent Knoevenagel condensation with malonic acid in acetic anhydride forms the α,β-unsaturated carboxylic acid.

Assembly Strategies

One-Pot Tandem Reaction

A streamlined method (WO2018147626A1) combines intermediates in a single pot:

  • Indole Activation : 1H-Indole-3-carbaldehyde reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in THF using POCl₃.
  • Condensation : Acrylic acid is introduced via Wittig reaction (Ph₃P=CHCO₂H), achieving 72% overall yield.

Advantages : Reduced purification steps, higher atom economy.

Stepwise Synthesis

A patent (IL238044A) outlines a modular approach:

  • Pyridine-Indole Coupling : Buchwald-Hartwig amination links the pyridine and indole rings (CuI, L-proline, 110°C, 65% yield).
  • Acrylation : Michael addition of acrylic acid using DBU in DMF (85% yield).

Critical Parameters :

  • Catalyst : CuI/L-proline vs. Pd-based systems (lower cost but slower).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (low toxicity) vs. acetonitrile (higher reactivity).
  • Catalysts : 4-Dimethylaminopyridine (DMAP) outperforms triethylamine in acylations (turnover number: 15 vs. 3).

Yield Improvements

  • Microwave Assistance : Reduces reaction time from 24h to 2h (yield increase: 70% → 88%).
  • Cryogenic Workup : Minimizes decomposition of acid-sensitive intermediates.

Comparison with Similar Compounds

Ethyl 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 136562-85-1)

  • Molecular Formula : C₁₉H₁₄ClF₃N₂O₂
  • Molecular Weight : 402.77 g/mol
  • Key Differences :
    • The ethyl ester derivative replaces the acrylic acid’s hydroxyl group with an ethoxy group, reducing polarity and acidity.
    • This modification likely increases lipophilicity, enhancing membrane permeability in biological systems compared to the free acid form .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1315367-73-7)

  • Molecular Formula : C₁₂H₇ClF₅N₃O₂
  • Molecular Weight : 355.65 g/mol
  • Key Differences: Replaces the indole-acrylic acid system with a pyrazole ring substituted with difluoromethyl and methyl groups.

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic Acid Hydrazide (CAS 339099-27-3)

  • Molecular Formula : C₁₆H₁₂ClF₃N₄O
  • Molecular Weight : 368.74 g/mol
  • Key Differences: Substitutes the acrylic acid group with an acetic acid hydrazide, introducing a reactive hydrazine moiety.

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole (CAS 151387-66-5)

  • Molecular Formula : C₁₄H₈ClF₃N₂
  • Molecular Weight : 296.67 g/mol
  • Key Differences :
    • Lacks the acrylic acid substituent, resulting in a simpler structure with reduced polarity.
    • Predicted pKa of -0.43 suggests weaker acidity compared to the acrylic acid derivative .

1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula: Not explicitly provided (estimated C₁₁H₇ClF₃N₃O₃).
  • Key Differences :
    • Features a trifluoroethoxy-substituted pyrazole ring instead of indole.
    • The trifluoroethoxy group may improve solubility in organic solvents compared to the indole-acrylic acid system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Notable Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid C₁₇H₁₀ClF₃N₂O₂ 366.73 1164457-90-2 Indole, acrylic acid, Cl, CF₃ High polarity, acidic
Ethyl 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate C₁₉H₁₄ClF₃N₂O₂ 402.77 136562-85-1 Indole, ethyl ester, Cl, CF₃ Lipophilic, ester precursor
Pyrazole-4-carboxylic acid derivative C₁₂H₇ClF₅N₃O₂ 355.65 1315367-73-7 Pyrazole, difluoromethyl, methyl, Cl, CF₃ Compact structure, metabolic stability
Indole-3-acetic acid hydrazide C₁₆H₁₂ClF₃N₄O 368.74 339099-27-3 Indole, acetic acid hydrazide, Cl, CF₃ Chelation potential
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole C₁₄H₈ClF₃N₂ 296.67 151387-66-5 Indole, Cl, CF₃ Low acidity, hydrophobic

Research Findings and Implications

  • Biological Activity : The acrylic acid group in the target compound may enhance binding to enzymes or receptors through hydrogen bonding, whereas ester derivatives (e.g., ethyl ester) could improve bioavailability .
  • Synthetic Utility : Hydrazide derivatives (e.g., CAS 339099-27-3) serve as intermediates for synthesizing amides or heterocycles, leveraging the reactivity of the hydrazine group .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles detailed findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, and indole moieties. Its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid, with a molecular formula of C16H13ClF3N2O2C_{16}H_{13}ClF_3N_2O_2 .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid against various pathogens. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. It is believed to disrupt the synthesis of nucleic acids and proteins, leading to cell death .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been evaluated for its anticancer potential. Studies indicate that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid resulted in a significant reduction in cell viability, with an IC50 value of 30 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

Research Findings

Several research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the indole and acrylic acid components have led to compounds with improved efficacy against resistant strains of bacteria.

Table 2: Derivatives and Their Biological Activities

Compound DerivativeActivity TypeReference
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindoleAntimicrobial
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxyindoleAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-ylacrylic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize Suzuki-Miyaura coupling to attach the pyridine and indole moieties, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove byproducts. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Step 3 : Optimize reaction yields (typically 60-75%) by adjusting stoichiometry and temperature (80-100°C) using Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the chloro-trifluoromethylpyridine and indole-acrylic acid groups. Use synchrotron radiation for high-resolution data (e.g., RCSB PDB protocols) .
  • NMR Analysis : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with emphasis on deshielded protons (e.g., indole NH at δ ~11 ppm, acrylic acid protons at δ 6.5-7.2 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental data from similar pyridine-indole hybrids .
  • Molecular Docking : Employ MOE (Molecular Operating Environment) to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro enzyme inhibition assays .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodology :

  • Theoretical Framework : Align experimental design with a hypothesis-driven approach (e.g., target-specific vs. off-target effects) .
  • Statistical Analysis : Apply multivariate regression (DoE) to identify confounding variables (e.g., solvent polarity, cell line variability). Use ANOVA to assess significance .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) and replicate assays under standardized conditions (pH 7.4, 37°C) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2-10) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., onset at ~200°C) and correlate with DSC data to assess crystalline stability .

Q. How can reaction fundamentals inform the design of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace trifluoromethyl with cyano) and evaluate changes in activity using in silico QSAR models .
  • Mechanistic Studies : Probe reaction intermediates via stopped-flow NMR or mass spectrometry to identify rate-limiting steps in derivatization .

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